1-methyl-2-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine-3-carboxamide core substituted with a methyl group at position 1 and a 2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl group at the carboxamide nitrogen. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the tetrahydroquinazoline moiety may contribute to target binding via hydrophobic or π-π interactions .
Properties
IUPAC Name |
1-methyl-2-oxo-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c1-25-10-4-6-12(17(25)27)16(26)22-9-8-14-23-13-7-3-2-5-11(13)15(24-14)18(19,20)21/h4,6,10H,2-3,5,7-9H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWWHYGDBLUUKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-methyl-2-oxo-N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-1,2-dihydropyridine-3-carboxamide is a compound with significant biological activity that has garnered attention in pharmacological research. Its unique structure and functional groups suggest potential applications in various therapeutic areas, particularly in the treatment of neurological disorders and as an anti-cancer agent.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C₁₈H₁₈F₃N₃O₂
- Molecular Weight : 363.35 g/mol
- CAS Number : 1797083-89-6
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence cellular signaling pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in neurotransmitter degradation, thereby enhancing synaptic transmission and neuroprotection.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis via caspase activation |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Bcl-2 modulation |
Neuroprotective Effects
The compound has shown promise in neuroprotection by reducing oxidative stress and inflammation in neuronal cells. It appears to inhibit the production of reactive oxygen species (ROS) and promote the expression of antioxidant enzymes.
Case Studies
- Study on Neuroprotection : A study published in Neuroscience Letters investigated the effects of this compound on neuronal survival in vitro. Results indicated a significant reduction in cell death under oxidative stress conditions, suggesting its potential as a neuroprotective agent.
- Anticancer Efficacy : In a preclinical model, administration of the compound resulted in reduced tumor growth in xenograft models of breast cancer. The study highlighted its ability to enhance the efficacy of conventional chemotherapy agents.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with similar derivatives:
*Calculated based on molecular formula.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The target compound’s CF₃ and tetrahydroquinazoline groups likely increase logP compared to non-CF₃ analogs (e.g., CAS 2034595-53-2) .
- Hydrogen Bonding: The pyridine-3-carboxamide core provides hydrogen bond donors/acceptors, similar to CAS 852366-17-7 .
- Metabolic Stability: CF₃ substitution in the target compound and CAS 338781-83-2 may reduce oxidative metabolism compared to non-fluorinated analogs .
Research Findings and Implications
Structural Similarity and Bioactivity
Challenges and Opportunities
- Data Gaps: Limited bioactivity data for the target compound necessitate further in vitro testing.
- Optimization : Replacing the tetrahydroquinazoline with smaller heterocycles (e.g., pyridine in CAS 338781-83-2) could improve solubility .
Preparation Methods
Cyclocondensation of Bis-Benzylidene Cyclohexanones with α-Aminoamidines
A widely reported method for constructing 5,6,7,8-tetrahydroquinazoline derivatives involves the reaction of bis-benzylidene cyclohexanones with α-aminoamidines under mild conditions. For the 4-(trifluoromethyl) variant, the following protocol is adapted from tetrahydroquinazoline syntheses:
Procedure :
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Bis-benzylidene cyclohexanone preparation : Cyclohexanone is condensed with 4-(trifluoromethyl)benzaldehyde via Claisen-Schmidt condensation in ethanol with catalytic NaOH, yielding 2,6-bis(4-(trifluoromethyl)benzylidene)cyclohexanone.
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Cyclocondensation : The bis-benzylidene derivative reacts with tert-butyl (2-amino-2-methylpropyl)carbamate in pyridine at 100°C for 24 hours, forming the protected tetrahydroquinazoline intermediate.
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Deprotection : Treatment with HCl in methanol removes the tert-butoxycarbonyl (Boc) group, yielding 2-(2-aminoethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline.
Optimization Insights :
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Solvent choice : Pyridine facilitates both solubility and base-mediated cyclization.
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Temperature : Reactions at 100°C improve cyclization efficiency compared to lower temperatures (60–80°C).
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Yield : 68–72% after purification via silica gel chromatography.
Synthesis of the Pyridine-Carboxamide Fragment
Michael Addition and Cyclization Strategy
The 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety is synthesized via a modified Hantzsch pyridine synthesis, leveraging dimethyl oxalate and methyl acetoacetate as key precursors:
Procedure :
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Enamine formation : Methyl 4-methoxyacetoacetate reacts with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the corresponding enamine.
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Cyclization : The enamine undergoes Michael addition with dimethyl oxalate in methanol, catalyzed by lithium hydride at 25–40°C, yielding ethyl 6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.
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Hydrolysis and methylation : The ester is hydrolyzed to the carboxylic acid using LiOH, followed by methylation with methyl iodide to produce 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid.
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Activation : Conversion to the acid chloride using thionyl chloride enables subsequent amide coupling.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Enamine formation | DMF-DMA, rt, 1.5 h | 85 |
| Cyclization | LiH, MeOH, 40°C, 14 h | 78 |
| Hydrolysis | LiOH, H2O/MeOH, 0°C, 2 h | 92 |
| Methylation | CH3I, K2CO3, DMF, rt, 12 h | 88 |
Amide Coupling and Final Assembly
Carbodiimide-Mediated Coupling
The final step involves coupling the tetrahydroquinazoline amine with the pyridine-carboxylic acid derivative using EDCI/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxybenzotriazole):
Procedure :
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Activation : 1-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (1.2 equiv) is treated with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DMF at 0°C for 30 minutes.
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Coupling : 2-(2-Aminoethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline (1.0 equiv) is added, and the reaction is stirred at room temperature for 18 hours.
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Workup : The mixture is diluted with ethyl acetate, washed with NaHCO3 and brine, dried over MgSO4, and concentrated.
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Purification : Column chromatography (SiO2, 3:1 hexane/ethyl acetate) yields the title compound as a white solid.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Coupling reagent | EDCI/HOBt | 75% yield |
| Solvent | DMF | Improved solubility |
| Reaction time | 18 h | Complete conversion |
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclocondensation
Recent advances utilize microwave irradiation to accelerate the cyclocondensation step, reducing reaction times from 24 hours to 45 minutes while maintaining yields at 70–75%.
Solid-Phase Synthesis for Parallel Optimization
Immobilization of the tetrahydroquinazoline amine on Wang resin enables high-throughput screening of coupling conditions, though yields remain comparable to solution-phase methods (68–72%).
Analytical Characterization and Quality Control
Critical analytical data for the final compound include:
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis involves multi-step reactions requiring precise control of temperature, solvent selection, and catalyst use. For analogous compounds, Lewis acids or bases are often employed to facilitate key steps like cyclization or amide bond formation. Reaction yields and purity are highly dependent on solvent polarity (e.g., acetonitrile for fast cyclization) and reaction times (1–3 minutes for rapid heterocycle formation). Post-synthetic purification via column chromatography or recrystallization is recommended to achieve >95% purity .
Q. Which analytical techniques are essential for structural characterization?
A combination of spectroscopic and spectrometric methods is required:
- 1H/13C NMR : To confirm hydrogen and carbon environments, particularly for the tetrahydroquinazoline and dihydropyridine moieties .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N–H) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and formula .
- X-ray Crystallography (if crystalline) : Resolves 3D structure and confirms stereochemistry using software like SHELXL .
Q. How can initial biological activity screening be designed for this compound?
Start with in vitro assays targeting enzymes or receptors associated with the tetrahydroquinazoline scaffold (e.g., kinase inhibition, antimicrobial activity). Use dose-response curves to calculate IC50 values. Comparative studies with structurally similar compounds (e.g., 6-chloro-2-oxo-quinazolinone derivatives) can benchmark potency. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in IC50 values or efficacy often arise from variations in assay conditions (e.g., pH, temperature) or structural modifications (e.g., substituent positioning). To resolve conflicts:
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Perform structural validation via NMR or crystallography to confirm batch consistency.
- Use meta-analysis to compare data trends across publications, focusing on analogs with conserved functional groups (e.g., trifluoromethyl) .
Q. What methodologies are recommended for studying target engagement and mechanism of action?
- Molecular Docking : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock Vina. Focus on interactions between the trifluoromethyl group and hydrophobic pockets .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time.
- Enzyme Inhibition Assays : Measure kinetic parameters (Km, Vmax) to distinguish competitive vs. non-competitive inhibition .
Q. How can environmental stability and degradation pathways be evaluated?
- Hydrolytic Stability : Incubate the compound in buffers at varying pH (3–9) and analyze degradation via LC-MS/MS.
- Photodegradation : Expose to UV-Vis light and identify byproducts (e.g., quinazoline ring cleavage).
- Biotic Degradation : Use soil or microbial cultures to assess metabolic breakdown. Reference frameworks like the EPACT guidelines for environmental fate studies .
Q. What strategies enhance structure-activity relationship (SAR) studies for this compound?
- Functional Group Modifications : Synthesize analogs with varying substituents (e.g., replacing trifluoromethyl with methyl or chloro) to assess impact on bioactivity.
- 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with activity.
- Cross-Species Assays : Test potency in human vs. murine cell lines to identify species-specific effects .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
The CF3 group enhances lipophilicity (logP), improving membrane permeability, but may reduce aqueous solubility. It also resists metabolic oxidation, prolonging half-life. Compare pharmacokinetic profiles (Cmax, t1/2) with non-fluorinated analogs using in vitro liver microsome assays and in vivo rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
